molecular formula C8H10ClNO B2574796 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride CAS No. 2416231-50-8

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

Cat. No.: B2574796
CAS No.: 2416231-50-8
M. Wt: 171.62
InChI Key: BSMMVCYABAQFMA-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride (: 2416231-50-8) is a chemical compound with the molecular formula C 8 H 10 ClNO and a molecular weight of 171.62 g/mol . It features a fused bicyclic structure containing both pyran and pyridine rings, which is of significant interest in medicinal chemistry as a valuable scaffold for the development of novel bioactive molecules . While direct biological data for this specific salt is limited in public sources, its core pyranopyridine structure is recognized as a pharmaceutically relevant scaffold. Structurally related pyranopyridine analogs have been identified as potent inhibitors of RND-type efflux pumps in Gram-negative bacteria, such as E. coli . These inhibitors can potentiate the activity of conventional antibiotics (e.g., levofloxacin, piperacillin) by overcoming bacterial resistance mechanisms, highlighting the scaffold's potential in antimicrobial research . Furthermore, the dihydropyrano[3,4-c]pyridine core is structurally similar to other privileged heterocycles known to exhibit a broad spectrum of pharmacological activities, suggesting wide-ranging utility in drug discovery programs . This product is provided for research purposes to support the exploration of new therapeutic agents and biochemical tools. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,4-dihydro-1H-pyrano[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5H,2,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKBEDYBNYSKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride typically involves the annulation of the pyran ring to an existing pyridine ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyridine ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of catalytic amounts of reagents and controlled reaction conditions would be essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce fully saturated pyran derivatives.

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride has been explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds. Research indicates that derivatives of this compound exhibit various pharmacological properties:

  • Antitumor Activity : Studies have shown that derivatives can inhibit the growth of cancer cell lines. For instance, Kalai et al. demonstrated moderate cytotoxicity against ovarian cancer cells while sparing non-cancerous cells .
  • Antimicrobial Properties : The compound has shown significant antimicrobial effects, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Investigations into its neuroprotective potential suggest that it may help mitigate oxidative stress-induced neuronal damage .

The biological activity of this compound involves multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes associated with cancer cell proliferation.
  • Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing neurochemical pathways.
  • Cell Cycle Disruption : Some studies indicate that it can interfere with the cell cycle, leading to apoptosis in cancer cells .

Study 1: Antitumor Activity Evaluation

In a study conducted by Kalai et al., various derivatives were synthesized and tested for cytotoxicity against ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells with minimal effects on healthy cardiac cells .

Study 2: Neuroprotective Potential

A separate investigation explored the neuroprotective effects of pyrano[3,4-c]pyridine derivatives in models of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced neuronal death and improved cell viability .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Pyrano[3,4-b]pyridine Derivatives

Example: 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

  • Structural Differences : Contains a thioxo group at position 6 and a pyrazole substituent.
  • Reactivity: The thioxo group facilitates intramolecular cyclization to form tricyclic thienopyridines, enhancing neurotropic activity .
  • Applications : Used in synthesizing anticonvulsant agents via triazole hybridization .

Pyrrolo[3,4-c]pyridine Derivatives

Example : 4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)

  • Structural Differences : Replaces the pyran ring with a pyrrolidine moiety and incorporates hydroxyl and ketone groups.
  • Properties : Exhibits large Stokes shifts (~100 nm) and high photostability due to extended π-conjugation. Quantum-chemical calculations confirm its electronic structure aligns with fluorescence applications .
  • Applications: Potential use in bioimaging and light-amplification systems .

Triazole-Hybridized Pyrano[3,4-c]pyridines

Example: 6-(4-{[4-({[5-Cyano-8-(2-furyl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]acetyl}piperazin-1-yl)-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

  • Structural Differences : Incorporates a 1,2,3-triazole unit linked via click chemistry.
  • Bioactivity : Demonstrates potent anticonvulsant activity (ED₅₀ < 50 mg/kg in PTZ-induced seizure models) and psychotropic effects due to enhanced blood-brain barrier permeability .
  • Synthesis : Achieved via Cu-catalyzed azide-alkyne cycloaddition, yielding hybrids in >80% efficiency .

Natural Analogues: Dimeric Pyrano[3,4-c]pyridine Alkaloids

Example: 5,5’-(1-Methyl-1,3-propanediyl)bis[3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one]

  • Source : Isolated from Fagraea fragrans Roxb. bark.
  • Structural Differences : Dimeric structure with a methyl-propanediyl linker.
  • Properties : Molecular formula C₂₀H₂₀O₄N₂; exhibits neuroprotective activity but lower synthetic accessibility compared to synthetic derivatives .

Furo[3,4-c]pyridine Derivatives

Example : 1,3-Dihydrofuro[3,4-c]pyridine Hydrochloride

  • Structural Differences : Replaces the pyran oxygen with a furan oxygen, altering ring electronics.
  • Properties : Smaller molecular weight (157.6 g/mol) and higher polarity due to the furan ring.
  • Applications : Explored in organic electronics for charge transport modulation .

Comparative Analysis Table

Compound Class Key Substituents Bioactivity/Applications Synthetic Yield/Purity References
Pyrano[3,4-c]pyridine HCl Nitrile, thioalkyl Intermediate for tricyclic systems 90% (industrial grade)
Triazole hybrids 1,2,3-Triazole, piperazine Anticonvulsant, psychotropic 80–83%
Pyrrolo[3,4-c]pyridines Hydroxyl, ketone Fluorescent probes N/A
Dimeric alkaloids Methyl-propanediyl linker Neuroprotective Isolated from natural sources
Furo[3,4-c]pyridines Furan ring Organic electronics >95% (lab-scale)

Key Research Findings

  • Synthetic Versatility: Pyrano[3,4-c]pyridine derivatives serve as precursors for tricyclic systems with neurotropic activity, outperforming pyrrolo analogs in synthetic scalability .
  • Biological Superiority: Triazole hybrids exhibit higher anticonvulsant potency than non-hybridized derivatives due to enhanced target engagement (docking scores: ΔG = -9.2 kcal/mol) .
  • Industrial Relevance: Commercial availability of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride supports large-scale drug development, unlike natural dimeric analogs .

Biological Activity

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyridine derivatives that exhibit a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Pharmacological Properties

Research indicates that derivatives of pyrano[3,4-c]pyridine, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that compounds in this class can inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against ovarian and breast cancer cells while showing limited toxicity to non-cancerous cells .
  • Antimicrobial Activity : Some derivatives possess significant antimicrobial properties, making them potential candidates for the development of new antibiotics .
  • Neuroprotective Effects : Research suggests that these compounds may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurochemical pathways.
  • Cell Cycle Disruption : Some studies indicate that these compounds can interfere with the cell cycle, leading to apoptosis in cancer cells.

Study 1: Antitumor Activity Evaluation

In a study conducted by Kalai et al., various derivatives of pyrrolo[3,4-c]pyridine were synthesized and tested for their cytotoxicity against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells with minimal effects on healthy cardiac cells .

Study 2: Neuroprotective Potential

A separate investigation explored the neuroprotective effects of pyrano[3,4-c]pyridine derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce neuronal death and improve cell viability .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
3,4-Dihydro-1H-pyrano[3,4-c]pyridineAntitumor, Neuroprotective
Pyrrolo[3,4-c]pyridineAnalgesic, Antidiabetic
DihydropyridinesCardiotonic

Q & A

Q. What are the optimized synthetic routes for 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride, and how can reaction yields be improved?

The synthesis typically involves cyclization of substituted pyridine precursors under acidic conditions. For example, methyl esters of pyrano[3,4-c]pyridine derivatives can undergo aminolysis or hydrolysis to yield target compounds. Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, have been used to introduce functional groups (e.g., triazole units) to enhance solubility or bioactivity . Yield optimization requires careful control of stoichiometry, temperature (e.g., 20–105°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of 3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives?

  • LCMS/MS : Confirms molecular weight and fragmentation patterns, particularly for dimeric alkaloids .
  • ¹H/¹³C-NMR : Resolves stereochemistry and substitution patterns. For instance, ¹H-NMR identifies dihydro-pyran protons at δ 3.0–4.5 ppm and pyridine protons at δ 6.5–8.5 ppm .
  • IR Spectroscopy : Detects functional groups like C=O (1651 cm⁻¹) and C≡N (2200 cm⁻¹) . Purity is validated via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

The hydrochloride salt enhances water solubility and stability in acidic buffers (pH 2–5). However, degradation occurs above 40°C or in alkaline conditions (pH > 8), leading to ring-opening or hydrolysis. Stability studies should use accelerated aging protocols (40°C/75% RH) and monitor via TLC or HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the role of 3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives in inhibiting bacterial efflux pumps?

Derivatives like MBX2319 inhibit RND-type efflux pumps (e.g., in Enterobacteriaceae) by competitively binding to the AcrB transporter’s hydrophobic trap. This prevents antibiotic extrusion, as shown in E. coli MIC assays with norfloxacin. Structural analogs with morpholino or phenethylthio groups exhibit enhanced potency due to increased lipophilicity and target affinity .

Q. How can structure-activity relationship (SAR) studies guide the design of neuroactive pyrano[3,4-c]pyridine hybrids?

Key modifications include:

  • Triazole Linkers : Improve blood-brain barrier penetration (e.g., 7n derivative with 87% yield and neurotropic activity) .
  • Substituent Effects : Electron-withdrawing groups (e.g., cyano) enhance metabolic stability, while alkyl chains (e.g., methyl) reduce cytotoxicity .
  • Docking Studies : Molecular modeling against GABA receptors or acetylcholinesterase identifies optimal binding conformations .

Q. What computational methods are effective for predicting the pharmacokinetic properties of pyrano[3,4-c]pyridine derivatives?

  • ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 1–3), solubility (LogS > -4), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100-ns trajectories to assess stability of efflux pump inhibitors .
  • QSAR Models : Relate substituent electronegativity to antibacterial EC₅₀ values using MLR or Random Forest algorithms .

Q. How should researchers resolve contradictory data on the bioactivity of structurally similar pyrano[3,4-c]pyridine analogs?

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed discrepancies .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and whole-cell assays (e.g., biofilm inhibition) .

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